

validating the socio-economic impact assessments of port projects approved by ANTAQ

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antaq	
Cat. No.:	B10773601	Get Quote

Validating Socio-Economic Impact Assessments of Port Projects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the socio-economic impact assessments (SEIAs) of port projects, with a specific focus on those approved by Brazil's National Waterway Transportation Agency (**ANTAQ**). By offering a side-by-side look at methodologies and quantitative outcomes from Brazilian and major international ports, this document aims to equip researchers and professionals with the tools to critically evaluate the data and claims presented in these assessments.

Comparative Analysis of Socio-Economic Impacts

The following tables summarize key quantitative indicators from the socio-economic impact assessments of selected ports. These figures provide a snapshot of the economic contributions and social implications of major port developments.



Indicator	Port of Santos (Brazil)	Port of Açu (Brazil)	Port of Long Beach (USA)	Notes
National Job Creation	2.7 million (supported by trade)	47,233 (estimated for 2016)	2.7 million (supported by trade)	Job figures often include direct, indirect, and induced employment.
Regional/Local Job Creation	30,000+ (direct and indirect)	164,190 (estimated for 2016 in surrounding municipalities)	692,000 (Southern California)	Highlights the concentration of employment benefits.
Contribution to GDP	R\$ 22 billion (investment forecast)	7.9% annual growth in wage mass (2009- 2016 forecast)	\$309 billion	Represents the value added by port activities to the national economy.
Annual Cargo Throughput	179.8 million tons (2024)	89.07 million tons (2020, port complex)	-	A key driver of economic activity.
Tax Revenue Generation	-	-	\$84.4 billion	Illustrates the fiscal impact of port operations.
Key Social Impacts	-	Land expropriation, impacts on traditional fishing communities	-	Often qualitative and harder to quantify, but critical for a holistic assessment.

Note: Data for Brazilian ports is based on a combination of news reports, sustainability reports, and academic studies, as comprehensive and standardized SEIA reports were not publicly available. Data for the Port of Long Beach is from its 2023 economic impact analysis.



Methodological Frameworks for Socio-Economic Impact Assessment

A critical aspect of validating any SEIA is understanding the methodology employed. While a universally standardized protocol does not exist, several frameworks and key components are common.

ANTAQ's Approach: The EVTEA

Port projects in Brazil under **ANTAQ**'s jurisdiction require a Technical, Economic, and Environmental Viability Study (EVTEA).[1] **ANTAQ** Resolution No. 85 of 2022 establishes the procedures for the elaboration and analysis of these studies.[1] While the detailed "Manual for Analysis of EVTEA" is not readily accessible, the resolution implies a comprehensive assessment. The socio-economic analysis within an EVTEA is expected to evaluate:

- Economic Projections: Forecasting cargo demand, revenue streams, and the project's overall financial viability.
- Social Impacts: Assessing the effects on the local community, including employment, income, and potential conflicts with existing social structures.
- Environmental Considerations: Evaluating the environmental consequences of the project, which are intrinsically linked to socio-economic well-being.

International Approaches: A Comparative Look

Leading international ports often commission detailed economic impact studies that provide a transparent view of their contributions.

- Port of Long Beach: Their economic impact studies quantify direct, indirect, and induced economic impacts. This methodology traces the ripple effect of port activities through the economy, from direct employment at the port to jobs supported in related industries and through the spending of port-related employees.
- Port of Rotterdam & Port of Singapore: These ports emphasize sustainability and the "blue economy" in their reporting.[2] Their assessments often integrate economic performance

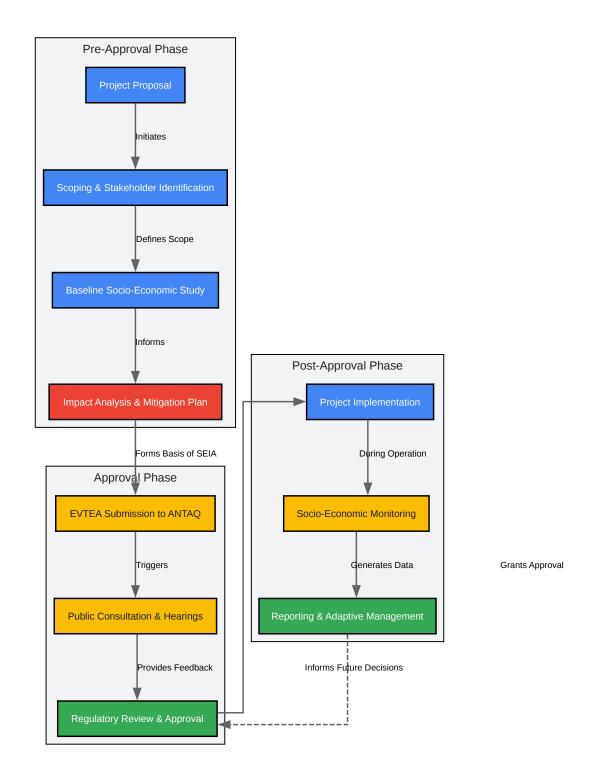


with environmental and social governance (ESG) criteria, reflecting a broader understanding of socio-economic impact.

Workflow for Socio-Economic Impact Assessment of Port Projects

The following diagram illustrates a generalized workflow for the socio-economic impact assessment of a port project, from its initial conception to post-operational monitoring. This logical flow is representative of the process that would be undertaken for projects under the purview of agencies like **ANTAQ**.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. demarest.com.br [demarest.com.br]
- 2. The global leader in innovative technologies and lifecycle solutions for the marine and energy markets | Wärtsilä [wartsila.com]
- To cite this document: BenchChem. [validating the socio-economic impact assessments of port projects approved by ANTAQ]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773601#validating-the-socio-economic-impactassessments-of-port-projects-approved-by-antaq]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





